Besifloxacin Hydrochloride
Description
Contextualization of Besifloxacin (B178879) Hydrochloride within the Fluoroquinolone Class and Ocular Therapeutics
Besifloxacin hydrochloride is recognized as a fourth-generation fluoroquinolone antibiotic, primarily indicated for the topical treatment of bacterial conjunctivitis drugbank.compatsnap.comacademicmed.orgmedlineplus.govmayoclinic.org. As a member of the fluoroquinolone family, besifloxacin exerts its potent bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase (also identified as topoisomerase II) and topoisomerase IV drugbank.compatsnap.comnih.govtga.gov.auapollopharmacy.inbausch.comrxlist.com. DNA gyrase is indispensable for processes such as DNA replication, transcription, and repair, while topoisomerase IV plays a crucial role in the segregation of chromosomal DNA during bacterial cell division drugbank.comtga.gov.aurxlist.com. The concurrent inhibition of these dual targets disrupts vital DNA processes, leading to the demise of bacterial cells patsnap.com.
Distinct from certain earlier fluoroquinolones that might exhibit preferential binding to a single enzyme, besifloxacin demonstrates a balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV nih.govbausch.comunesp.br. This dual-targeting mechanism is considered a significant advantage, contributing to enhanced antimicrobial efficacy, particularly against Gram-positive pathogens, and a reduced propensity for the emergence of bacterial resistance in vitro patsnap.comnih.govunesp.br. Structurally, besifloxacin is characterized by an 8-chloro substituent and an N-1 cyclopropyl (B3062369) group, along with a 7-azepinyl group, making it the pioneering chloro-fluoroquinolone to be utilized in ophthalmic applications tga.gov.aurxlist.comnih.gov. This specific chemical configuration, especially the presence of the chlorine atom at the 8-position, amplifies its potency against the bacterial DNA gyrase and topoisomerase IV enzymes unesp.brnih.gov.
Besifloxacin is presented as a sterile ophthalmic suspension (0.6%), engineered to achieve high and sustained concentrations within the tear film and conjunctiva while ensuring negligible systemic absorption drugbank.compatsnap.comnih.govmdpi.com. For instance, studies have reported peak tear concentrations of besifloxacin reaching 610 µg/g merely 10 minutes after a single application, with concentrations still exceeding 1 µg/g after 24 hours mdpi.com. This localized delivery minimizes the potential for systemic adverse effects and, in theory, reduces the likelihood of resistance development due to limited systemic exposure drugbank.comacademicmed.orgnih.gov. Its broad spectrum of activity encompasses a range of Gram-positive and Gram-negative bacteria frequently implicated in ocular infections, including but not limited to Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Haemophilus influenzae nih.govbausch.comunesp.brnv.govjddtonline.infotga.gov.au.
Historical Development and Strategic Rationale for this compound Research
The evolution of this compound was spurred by the continuous demand for effective new antimicrobial agents, especially in light of the escalating bacterial resistance to existing treatments academicmed.orgunesp.br. Approved by the US-FDA in 2009, besifloxacin (marketed under the trade name Besivance®) was uniquely developed and formulated exclusively for topical ophthalmic use drugbank.comacademicmed.orgmdpi.comreviewofophthalmology.com. This contrasts with many other fluoroquinolones that were initially intended for systemic infections before being repurposed for ocular applications academicmed.orgreviewofophthalmology.com. This singular focus on ophthalmic development reflects a strategic rationale designed to mitigate the problem of resistance that can arise from widespread systemic antibiotic use academicmed.orgreviewofophthalmology.com.
The fundamental strategic objective behind besifloxacin's research and development was to create an antibiotic that possessed high efficacy against common ocular pathogens while simultaneously presenting a low risk of inducing resistance unesp.br. Researchers focused on its balanced affinity for both bacterial DNA gyrase and topoisomerase IV. This dual-target engagement is believed to necessitate multiple spontaneous mutations for resistance to emerge, making such an event less probable compared to drugs that primarily target only one enzyme nih.govunesp.br. In vitro studies have indicated that besifloxacin-resistant mutants of S. aureus and S. pneumoniae developed at rates significantly lower than those observed with ciprofloxacin (B1669076) nih.gov.
Furthermore, the deliberate inclusion of an 8-chloro substituent, a unique structural element among ophthalmic fluoroquinolones at the time of its approval, represented a targeted chemical modification to enhance its antibacterial potency, particularly against resistant bacterial strains tga.gov.aubausch.comnih.gov. This structural feature contributes to besifloxacin's augmented activity when compared to other fluoroquinolones such as moxifloxacin (B1663623) and gatifloxacin (B573), which typically feature an 8-methoxy group nih.gov. The formulation, incorporating Duracite® technology, also plays a role in extending the drug's residence time on the ocular surface, thereby contributing to its sustained therapeutic effect jddtonline.infotga.gov.au. These combined design choices culminated in a potent, broad-spectrum agent conceived as a reliable empirical treatment for bacterial conjunctivitis, with a theoretically reduced potential for resistance development due to its localized topical application academicmed.orgbausch.com.
Epidemiological Research on Ocular Bacterial Infections and the Evolving Landscape of Antimicrobial Resistance
Ocular bacterial infections, such as bacterial conjunctivitis, are globally prevalent and affect individuals across all demographic spectrums unesp.brnv.gov. While many instances of bacterial conjunctivitis may resolve spontaneously in immunocompetent individuals, the condition can cause considerable discomfort and, if severe or left untreated, potentially lead to vision impairment or structural damage patsnap.comunesp.brnv.gov. The bacterial pathogens most frequently associated with conjunctivitis include Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis nv.govjddtonline.info.
The dynamic landscape of antimicrobial resistance poses a significant challenge to the effective management of these infections academicmed.orgbausch.comunesp.br. The widespread and sometimes inappropriate use of antibiotics, including those administered systemically, has contributed to increasing rates of resistance among various bacterial species academicmed.org. For example, resistance has been observed in older generation fluoroquinolones like ciprofloxacin and levofloxacin, particularly among Gram-positive bacteria academicmed.org. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) is a major concern, as these resistant organisms are pervasive and can lead to difficult-to-treat ocular infections nih.govbausch.com. Pseudomonas aeruginosa also remains a noteworthy pathogen, especially in contact lens wearers, due to its virulence and tendency towards resistance bausch.com.
Epidemiological research consistently underscores the urgent need for novel antimicrobial agents that combine high efficacy with a reduced propensity for inducing resistance academicmed.orgunesp.br. The development of besifloxacin directly addresses this need by offering broad-spectrum activity against a multitude of Gram-positive and Gram-negative organisms, including those frequently exhibiting resistance to other agents, such as MRSA and MRSE nih.govbausch.com. Its distinctive design as an ophthalmic-only agent, characterized by minimal systemic absorption, is theorized to alleviate the selective pressure on bacteria, thereby slowing the emergence of resistance mechanisms compared to systemically administered fluoroquinolones academicmed.orgreviewofophthalmology.com. This strategic positioning is crucial for preserving effective empirical treatment options amidst the escalating challenge of antimicrobial resistance in ocular therapeutics.
Data Tables
Table 1: Key Characteristics of this compound
| Characteristic | Description | Source |
| Drug Class | Fourth-generation fluoroquinolone antibiotic | drugbank.compatsnap.com |
| Primary Indication | Treatment of bacterial conjunctivitis | drugbank.compatsnap.com |
| Mechanism of Action | Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential for DNA replication and cell division. Exhibits balanced inhibition of both enzymes. | drugbank.compatsnap.comnih.govtga.gov.au |
| Chemical Structure | 8-chloro fluoroquinolone with an N-1 cyclopropyl group and a 7-azepinyl group; first chloro-fluoroquinolone in ophthalmic use. | tga.gov.aurxlist.comnih.gov |
| Spectrum of Activity | Broad-spectrum, active against common Gram-positive (e.g., S. aureus, MRSA, S. epidermidis, MRSE, S. pneumoniae) and Gram-negative (e.g., H. influenzae, M. catarrhalis, P. aeruginosa) ocular pathogens. | nih.govbausch.comunesp.brnv.govjddtonline.infotga.gov.au |
| Route of Administration | Topical ophthalmic suspension (0.6%). | patsnap.commedlineplus.gov |
| Systemic Exposure | Negligible, with very low risk of systemic side effects due to low systemic absorption. Tear concentrations are high and sustained. | drugbank.comnih.govmdpi.com |
| Resistance Potential | Low potential to select for resistance in vitro due to dual-targeting mechanism; requires multiple spontaneous mutations for resistance to emerge. Resistant mutant rates lower than ciprofloxacin. | nih.govtga.gov.auunesp.br |
| Approval | US-FDA approved in 2009. | drugbank.comjddtonline.inforeviewofophthalmology.com |
Table 2: Representative Ocular Pathogens Susceptible to Besifloxacin
| Pathogen Group | Specific Organisms | Source |
| Gram-Positive | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis (including MRSE), Staphylococcus hominis, Staphylococcus lugdunensis, Staphylococcus warneri, Streptococcus pneumoniae, Streptococcus mitis group, Streptococcus oralis, Streptococcus salivarius, Corynebacterium pseudodiphtheriticum, Corynebacterium striatum, Aerococcus viridans | nih.govbausch.comnv.govjddtonline.info |
| Gram-Negative | Haemophilus influenzae, Moraxella catarrhalis, Moraxella lacunata, Pseudomonas aeruginosa | nih.govbausch.comnv.govjddtonline.info |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBICKXAAKXAY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193529 | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405165-61-9 | |
| Record name | Besifloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BESIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Besifloxacin Hydrochloride
Elucidation of Besifloxacin (B178879) Hydrochloride's Dual-Targeting Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Besifloxacin hydrochloride exerts its antimicrobial effects by simultaneously inhibiting two vital bacterial type II topoisomerases: DNA gyrase and topoisomerase IV nih.govbausch.comnih.govdrugbank.com. DNA gyrase is an indispensable enzyme responsible for maintaining the correct supercoiling of bacterial DNA, a process fundamental for replication, transcription, and repair bausch.comdrugbank.comtga.gov.au. Concurrently, topoisomerase IV holds a specialized and critical role in the precise segregation of chromosomal DNA during bacterial cell division, ensuring accurate distribution of genetic material to nascent cells bausch.comdrugbank.comtga.gov.au. By targeting both enzymes, besifloxacin disrupts these essential DNA processes, leading to irreversible double-stranded DNA breaks and ultimately, the demise of bacterial cells dovepress.com.
In contrast to earlier fluoroquinolones that often exhibit a preferential affinity for either DNA gyrase or topoisomerase IV, besifloxacin demonstrates a more balanced and potent inhibition of both enzymes nih.govresearchgate.netresearchgate.netnih.gov. This balanced dual-targeting mechanism is considered a significant advantage, as it theoretically mitigates the spontaneous development of bacterial resistance, necessitating multiple mutations for resistance to emerge patsnap.comnih.govresearchgate.net. For instance, laboratory investigations have indicated that besifloxacin targets both Staphylococcus pneumoniae and Staphylococcus aureus topoisomerases at nearly equivalent concentrations nih.gov.
Detailed Analysis of this compound's Binding Interactions with Bacterial Topoisomerases
The molecular architecture of besifloxacin contributes to its potent and balanced activity. It incorporates an N-cyclopropyl group, a common feature in many fluoroquinolones associated with broad-spectrum activity, and uniquely features an 8-chloro and a 7-azepinyl substituent nih.govtga.gov.autga.gov.au. These structural moieties are believed to augment its potency against both type II topoisomerases in bacteria nih.gov. While specific atomic-level binding interactions, such as precise amino acid residues, were not extensively detailed in the provided search results, the dual targeting inherently suggests interactions with crucial catalytic sites on both DNA gyrase and topoisomerase IV. The stabilization of DNA strand breaks generated by these enzymes, through binding to the enzyme-DNA complex, leads to persistent covalent enzyme-DNA adducts, thereby inhibiting DNA synthesis toku-e.com.
Investigations into Conformational Changes and Substrate Specificity Induced by this compound Binding
Fluoroquinolones, including besifloxacin, operate by stabilizing the "cleavable complex" formed between the bacterial topoisomerase and DNA tga.gov.auuah.es. This stabilization results in the accumulation of non-repairable double-stranded DNA breaks dovepress.com. While the precise conformational changes induced by besifloxacin binding were not explicitly detailed in the available search results, the general mechanism for fluoroquinolones involves trapping the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it, effectively preventing DNA replication and transcription patsnap.comdrugbank.comuah.es. This interference with the enzyme's normal catalytic cycle implies induced conformational changes that alter its progression through DNA manipulation steps and its ability to release the DNA substrate.
Comparative Mechanistic Studies of this compound Against Other Fluoroquinolones
Comparative studies have underscored besifloxacin's distinct mechanistic profile among fluoroquinolones. For example, in Staphylococcus pneumoniae, besifloxacin exhibited greater in vitro activity against both topoisomerase II (DNA gyrase) and topoisomerase IV compared to moxifloxacin (B1663623) or ciprofloxacin (B1669076) nih.gov. Besifloxacin demonstrated comparable potency against S. pneumoniae and E. coli gyrases, a characteristic not shared by ciprofloxacin or moxifloxacin nih.gov. Against S. pneumoniae topoisomerase IV, besifloxacin was reported to be 5-fold more potent than ciprofloxacin and 2-fold more potent than moxifloxacin nih.gov. This differential potency and balanced targeting are critical for its effectiveness against pathogens that may have developed resistance to earlier-generation fluoroquinolones nih.gov.
The following table summarizes the comparative inhibitory activity against S. pneumoniae topoisomerases:
| Fluoroquinolone | IC₅₀ against S. pneumoniae Topoisomerase II (DNA Gyrase) (relative potency) | IC₅₀ against S. pneumoniae Topoisomerase IV (relative potency) |
| Besifloxacin | 4- to 8-fold lower than Moxifloxacin; 15-fold lower than Ciprofloxacin nih.gov | 2-fold lower than Moxifloxacin; 5-fold lower than Ciprofloxacin nih.gov |
| Moxifloxacin | (Reference for comparison) | (Reference for comparison) |
| Ciprofloxacin | (Reference for comparison) | (Reference for comparison) |
This balanced inhibition contributes to a lower incidence of resistance development compared to fluoroquinolones with preferential targeting nih.govresearchgate.net.
Research into Secondary Cellular Effects and Potential Off-Target Interactions of this compound in Bacterial Systems
Beyond its primary topoisomerase inhibition, research indicates that this compound may exert secondary cellular effects within bacterial systems. Notably, besifloxacin has been observed to demonstrate anti-inflammatory activity in human THP-1 monocytes in vitro, specifically inhibiting the production of pro-inflammatory cytokines when stimulated by lipopolysaccharide (LPS) toku-e.comnewdrugapprovals.orgmedchemexpress.com. While this observation pertains to mammalian cells in vitro, it suggests a potential broader influence on cellular processes. The detailed extent of off-target interactions within bacterial cells, beyond the primary topoisomerase targets, was not extensively elaborated in the provided search results. However, the inherent bactericidal nature of besifloxacin implies significant disruption of bacterial cellular machinery following DNA damage.
Antimicrobial Spectrum and Potency of Besifloxacin Hydrochloride: in Vitro and in Vivo Research
Comprehensive In Vitro Activity of Besifloxacin (B178879) Hydrochloride Against Key Ocular Pathogens
Besifloxacin exhibits significant in vitro activity against a broad spectrum of Gram-positive, Gram-negative, atypical, and anaerobic microorganisms frequently implicated in ocular infections wikipedia.orgwikipedia.orgmims.comfishersci.ca.
Research on Activity Against Gram-Positive Microorganisms, Including Methicillin-Resistant Staphylococci and Resistant Streptococci
Besifloxacin has demonstrated potent in vitro activity against Gram-positive pathogens, particularly those exhibiting resistance to other antibiotics. It shows strong activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), key concerns in bacterial conjunctivitis wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.camims.com. Studies have shown that besifloxacin is markedly more potent against non-ciprofloxacin-susceptible S. aureus isolates compared to other ophthalmic fluoroquinolones wikipedia.org. For instance, the Minimum Inhibitory Concentration for 90% of isolates (MIC) of besifloxacin against ciprofloxacin-sensitive MRSA and MRSE was 0.06 µg/mL, while for ciprofloxacin-resistant MRSA and MRSE, it was 4 µg/mL wikipedia.org. The susceptibility to besifloxacin was unaffected by methicillin (B1676495) resistance in tested isolates of S. aureus and S. epidermidis mims.comfishersci.ca.
Beyond staphylococci, besifloxacin displays potent activity against a wide array of streptococci, including Streptococcus agalactiae, Lancefield group C, F, and G streptococci, Streptococcus pneumoniae, Streptococcus pyogenes, and viridans streptococci mims.comfishersci.camims.com. For S. pneumoniae, besifloxacin MIC values were 0.06 µg/mL for levofloxacin-susceptible isolates and 0.5 µg/mL for non-levofloxacin-susceptible isolates. These MIC values were two- to eight-fold lower than those observed for comparator fluoroquinolones mims.comfishersci.camims.com. Penicillin-resistant strains of S. pneumoniae were found to be equally susceptible to besifloxacin mims.comfishersci.camims.com. Furthermore, besifloxacin exhibited greater potency against Enterococcus faecalis and E. faecium (including vancomycin-resistant enterococci) and Listeria monocytogenes than comparator fluoroquinolones, azithromycin, vancomycin, and tobramycin (B1681333) wikipedia.orgfishersci.ca.
Research on Activity Against Gram-Negative Microorganisms, Including Pseudomonas aeruginosa and Haemophilus influenzae
Besifloxacin also demonstrates significant activity against common Gram-negative ocular pathogens wikipedia.orgfishersci.canih.govguidetopharmacology.orgmims.com. It has shown efficacy against Pseudomonas aeruginosa, with MIC ranges typically between 1 and 4 µg/mL wikipedia.orgwikipedia.org. Comparable activity to other fluoroquinolones such as gatifloxacin (B573) and moxifloxacin (B1663623) was observed against Haemophilus influenzae and Neisseria strains wikidata.orgwikipedia.org. Other Gram-negative bacteria against which besifloxacin exhibits activity include Moraxella catarrhalis, Moraxella lacunata, Citrobacter koseri, and Klebsiella oxytoca wikipedia.orgnih.govguidetopharmacology.orgwikipedia.orgmims.com. The in vitro activity of besifloxacin against fluoroquinolone-resistant isolates of H. influenzae has also been noted as improved fishersci.ca.
Quantitative Determinations of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of Besifloxacin Hydrochloride Across Diverse Clinical Isolates
Besifloxacin is characterized by generally low MIC values against a wide array of relevant ocular pathogens, indicative of its potent antimicrobial effect nih.gov. Quantitative determinations of MICs and MBCs have been conducted across diverse clinical isolates, confirming its bactericidal nature. The Minimum Bactericidal Concentrations (MBCs) of besifloxacin are typically within one dilution of its MICs, signifying its ability to kill bacteria, not just inhibit their growth wikipedia.orgnih.govwikipedia.orgguidetopharmacology.org.
The following table summarizes representative MIC and MBC data for this compound against various key ocular pathogens:
| Pathogen | N (Number of Isolates) | MIC Range (µg/mL) wikipedia.org | MIC (µg/mL) wikipedia.org | MIC (µg/mL) mims.comwikipedia.orgfishersci.camims.comwikipedia.org | MBC:MIC Ratio wikidata.org |
| Staphylococcus aureus | 190 wikipedia.org | 0.008–8 wikipedia.org | 0.03 wikipedia.org | 0.5 wikipedia.org | ≤8 (100% isolates) wikidata.org |
| Staphylococcus epidermidis | 205 wikipedia.org | 0.008–8 wikipedia.org | 0.06 wikipedia.org | 1 wikipedia.org | ≤4 (100% isolates) wikidata.org |
| Methicillin-Resistant S. aureus (CipS) | 0.06 wikipedia.org | ||||
| Methicillin-Resistant S. aureus (CipR) | 4 wikipedia.org | ||||
| Methicillin-Resistant S. epidermidis (CipS) | 0.06 wikipedia.org | ||||
| Methicillin-Resistant S. epidermidis (CipR) | 4 wikipedia.org | ||||
| Streptococcus pneumoniae (Levofloxacin-Susceptible) | 0.06 mims.comfishersci.camims.com | ||||
| Streptococcus pneumoniae (Non-Levofloxacin-Susceptible) | 0.5 mims.comfishersci.camims.com | ||||
| Streptococcus pyogenes | 101 wikipedia.org | 0.03–0.06 wikipedia.org | 0.03 wikipedia.org | 0.06 wikipedia.org | |
| Viridans streptococci | 156 wikipedia.org | 0.015–2 wikipedia.org | 0.06 wikipedia.org | 0.12 wikipedia.org | |
| Pseudomonas aeruginosa | 1–4 wikipedia.org | 1-4 wikipedia.org | |||
| Haemophilus influenzae | 206 wikipedia.org | 0.008–0.03 wikipedia.org | 0.008 wikipedia.org | 0.015 wikipedia.org | |
| Moraxella catarrhalis | 71 wikipedia.org | 0.008–0.03 wikipedia.org | 0.015 wikipedia.org | 0.03 wikipedia.org | |
| Moraxella lacunata | 18 wikipedia.org | 0.008–0.015 wikipedia.org | 0.008 wikipedia.org | 0.015 wikipedia.org | |
| CDC coryneform group G | 29 wikipedia.org | 0.008–2 wikipedia.org | 0.015 wikipedia.org | 0.125 wikipedia.org |
Time-Kill Kinetic Studies and Post-Antibiotic Effect Investigations of this compound
Time-kill kinetic studies have demonstrated that this compound exhibits rapid bactericidal activity against common bacterial pathogens mims.com. In such assays, besifloxacin achieved a ≥1000-fold reduction in colony-forming units (CFU) within two hours for 11 out of 12 tested isolates mims.com. Importantly, unlike some comparator fluoroquinolones, besifloxacin maintained its high potency and bactericidal activity even against strains possessing multiple mutations in the genes encoding bacterial DNA gyrase and topoisomerase IV mims.com. This characteristic suggests a robust and sustained antibacterial effect.
Synergy and Antagonism Research of this compound in Combination with Other Antimicrobial Agents
Pharmacokinetic Pk and Pharmacodynamic Pd Research of Besifloxacin Hydrochloride
Ocular Tissue Distribution and Penetration Studies of Besifloxacin (B178879) Hydrochloride
Besifloxacin has demonstrated effective penetration into ocular tissues in both animal and human studies. nih.govarvojournals.org Research shows that after topical application, besifloxacin is rapidly absorbed and maintains sustained concentrations in the anterior ocular tissues. nih.gov
Research on Besifloxacin Hydrochloride Concentrations in Aqueous Humor, Vitreous Humor, and Corneal Tissues
Studies in monkeys have shown that a single topical dose of besifloxacin ophthalmic suspension 0.6% results in notable concentrations in various ocular tissues. nih.gov The maximum concentrations (Cmax) in the cornea and aqueous humor were found to be significant. nih.gov In a comparative study in anesthetized rabbits, the Cmax for besifloxacin in the cornea was 13 ± 2 µg/mL, and the area under the concentration-time curve (AUC) was 30 µgh/mL. arvojournals.org In the aqueous humor of these rabbits, the Cmax was 0.2 ± 0.1 µg/mL with an AUC of 1 µgh/mL. arvojournals.org
A clinical trial in humans undergoing cataract surgery measured the aqueous humor concentrations of different fluoroquinolones. nih.gov For besifloxacin, the mean concentration in the aqueous humor was 0.13 ± 0.58 µg/mL approximately 60 minutes after a single topical instillation. nih.gov This concentration was found to be at or slightly above the minimum inhibitory concentration for 90% of strains (MIC90) for methicillin-susceptible and methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. nih.gov However, these levels were not sufficient to be effective against ciprofloxacin-resistant strains of these bacteria. nih.gov
Table 1: Maximum Concentration (Cmax) and Area Under the Curve (AUC) of Besifloxacin in Rabbit Ocular Tissues
| Ocular Tissue | Cmax (µg/mL) | AUC (µg*h/mL) |
|---|---|---|
| Cornea | 13 ± 2 | 30 |
| Aqueous Humor | 0.2 ± 0.1 | 1 |
Data from a study in anesthetized rabbits following a single topical dose. arvojournals.org
Table 2: Mean Aqueous Humor Concentration of Besifloxacin in Humans
| Drug | Mean Concentration (µg/mL) |
|---|---|
| Besifloxacin 0.6% | 0.13 ± 0.58 |
Data from a clinical trial in patients undergoing cataract surgery, measured 60 minutes post-instillation. nih.gov
Investigations into Conjunctival and Tear Fluid Pharmacokinetics of this compound
Research has shown that besifloxacin achieves high and sustained concentrations in tear fluid. nih.gov Following a single topical administration in humans, the maximum concentration of besifloxacin in tears was 610 µg/g, which decreased to about 1.6 µg/g after 24 hours. nih.gov The elimination half-life of besifloxacin from human tears has been estimated at 3.4 hours. tga.gov.au
In pigmented rabbits, besifloxacin demonstrated higher exposure in tear fluid compared to moxifloxacin (B1663623) and gatifloxacin (B573). nih.gov The mean residence time in the conjunctiva was determined to be 4.7 hours. drugbank.com In monkeys, the maximum concentration in the conjunctiva after a single dose was 6.43 µg/g. nih.gov
Table 3: Pharmacokinetic Parameters of Besifloxacin in Human Tears (Single Dose)
| Parameter | Value |
|---|---|
| Cmax | 610 µg/g |
| Concentration at 24h | ~1.6 µg/g |
| Elimination Half-life | 3.4 hours |
| AUC (0-24h) | 1232 µg*h/g |
Data from human studies following a single topical administration. nih.govtga.gov.au
Systemic Exposure and Bioavailability Research of this compound Following Ocular Administration
Systemic absorption of besifloxacin following topical ocular administration is low. fda.govtga.gov.au In human studies where besifloxacin ophthalmic suspension 0.6% was administered, plasma concentrations were minimal. tga.gov.au After repeated three-times-daily dosing, the average maximum plasma concentration was less than 0.5 ng/mL, indicating that the drug is not significantly absorbed into the systemic circulation. drugbank.comnih.gov
In a study involving adult patients with suspected bacterial conjunctivitis who received besifloxacin three times a day for five days, the maximum plasma concentration was less than 1.3 ng/mL. nih.govfda.gov The mean Cmax was 0.37 ng/mL on day 1 and showed slight accumulation to 0.43 ng/mL by day 6. tga.gov.aunih.govtga.gov.au The average elimination half-life of the systemically absorbed drug was estimated to be approximately 7 hours. drugbank.comnih.govtga.gov.au In animal studies with rabbits and monkeys, maximal systemic concentrations after a single topical dose were also low, at 7.6 ng/mL and 9.2 ng/mL, respectively. tga.gov.au
Metabolic Pathways and Excretion Profiles of this compound: Research Findings
Besifloxacin is metabolically stable and undergoes minimal metabolism. tga.gov.autga.gov.au There is little to no chiral interconversion to its enantiomer. fda.gov In vitro studies with human hepatocytes showed no detectable decrease in besifloxacin concentration after a two-hour incubation. fda.gov
Formal excretion studies in humans have not been conducted. tga.gov.au However, in animal models, the majority of besifloxacin is excreted unchanged, primarily in the feces (73%) with a smaller fraction recovered in the urine (23%). tga.gov.aufda.gov
Population Pharmacokinetic Modeling and Simulation of this compound
Population pharmacokinetic modeling has been utilized to understand the behavior of besifloxacin in the eye. tga.gov.au A pharmacokinetic model was developed based on single-dose human tear data to simulate besifloxacin concentrations with a three-times-daily (TID) dosing regimen. tga.gov.au This modeling was essential for calculating PK/PD ratios to predict efficacy. fda.gov The simulation estimated the AUC24 for a TID dosing regimen to be 3801 µg*h/g. tga.gov.au
PK/PD Correlates for this compound Efficacy in Ocular Infections: Research Implications
The relationship between the pharmacokinetic profile of besifloxacin and its pharmacodynamic activity (PK/PD) provides a strong rationale for its use in treating ocular infections. nih.gov Key PK/PD indices, such as the ratio of the maximum concentration to the MIC (Cmax/MIC) and the ratio of the area under the curve to the MIC (AUC/MIC), are used to predict bacterial eradication. fda.gov
For besifloxacin, these ratios have been calculated using tear concentrations and the MIC90 values for common ocular pathogens. nih.govfda.gov Following a single topical administration in humans, the Cmax/MIC90 ratios in tears were ≥1,220, and the AUC(0-24)/MIC90 ratios were ≥2,500 for pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Staphylococcus epidermidis, and Haemophilus influenzae. nih.gov
Using simulated TID dosing based on population PK modeling, the Cmax/MIC90 ratios ranged from 732 to 10,167, and the AUC24/MIC90 ratios ranged from 4,561 to 63,350 for prevalent bacterial pathogens. tga.gov.au These values are significantly higher than the target values typically associated with bacterial eradication for fluoroquinolones in plasma (Cmax/MIC90 >10 and AUC/MIC90 >100-125). tga.gov.au
In rabbits, besifloxacin achieved an AUC(0-24)/MIC90 ratio of approximately 800 in tears against ciprofloxacin-resistant MRSA and MRSE, which was substantially higher than that of moxifloxacin and gatifloxacin (≤10). nih.gov While the ratios for intraocular tissues were lower, the high ratios on the ocular surface support the efficacy of besifloxacin in treating bacterial conjunctivitis. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Besifloxacin |
| Moxifloxacin hydrochloride |
| Moxifloxacin |
| Gatifloxacin |
| Ciprofloxacin (B1669076) |
| Benzalkonium chloride |
| Polycarbophil |
| Mannitol |
| Poloxamer 407 |
| Sodium chloride |
| Edetate disodium (B8443419) dihydrate |
Mechanisms and Epidemiology of Besifloxacin Hydrochloride Resistance
Target-Mediated Resistance to Besifloxacin (B178879) Hydrochloride: Research on GyrA, GyrB, ParC, and ParE Mutations
The primary mechanism of high-level resistance to fluoroquinolones involves alterations in the drug's target enzymes, DNA gyrase and topoisomerase IV. researchgate.net These enzymes are composed of subunits encoded by the genes gyrA, gyrB, parC, and parE. researchgate.netnih.gov Mutations within the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of fluoroquinolones, thereby diminishing their inhibitory effect. oup.comdovepress.com
Besifloxacin is distinguished by its balanced, potent activity against both DNA gyrase and topoisomerase IV in key ocular pathogens like Staphylococcus aureus and Streptococcus pneumoniae. nih.govoup.comacs.org This balanced affinity means that for significant resistance to emerge, mutations in the genes encoding both enzymes are often necessary. unesp.br This multi-step mutational requirement is thought to contribute to the lower frequency of spontaneous resistance development observed with besifloxacin. nih.govresearchgate.net
Research indicates that in S. pneumoniae, single mutations in either gyrA or parC lead to only minor increases (2- to 4-fold) in the minimum inhibitory concentration (MIC) of besifloxacin. oup.com Similarly, in S. aureus, mutations in either parC or gyrA have a comparable, limited effect on besifloxacin MICs. oup.com Even with double mutations in gyrA and parC, the increase in besifloxacin MICs remains relatively low compared to the increases seen with other fluoroquinolones. oup.comacs.org
Specific mutations within the QRDRs of gyrA and parC have been identified in fluoroquinolone-resistant bacteria. In S. pneumoniae, mutations in gyrA have been shown to increase the MIC of besifloxacin by four-fold, while parC mutations result in a two-fold or smaller increase. oup.com For S. aureus, mutations affecting either enzyme have a similar, modest impact on besifloxacin's activity. oup.com Studies have shown that even in S. aureus strains with mutations that confer high-level resistance to older fluoroquinolones, the effect on besifloxacin's antibacterial activity is less pronounced.
In a study of Neisseria gonorrhoeae, mutations in gyrA at positions 91 and 95, and in parC at position 91 were found in ciprofloxacin-resistant strains. nih.gov While besifloxacin-specific data in this organism is limited, these findings highlight the common loci for resistance mutations in related bacteria.
The identified mutations in gyrA and parC alter the amino acid sequence of the target enzymes, which in turn can reduce the binding affinity of besifloxacin. nih.gov However, due to besifloxacin's unique structure, featuring an 8-chloro and a 7-azepinyl substituent, it maintains more potent binding and inhibitory activity against these altered enzymes compared to other fluoroquinolones. nih.govmdpi.com This is supported by findings that show besifloxacin remains relatively effective against bacterial strains that have developed resistance to other fluoroquinolones through these target-site mutations. researchgate.net The balanced nature of its attack on both DNA gyrase and topoisomerase IV means that a single mutation in one target gene does not lead to clinical resistance, as the other enzyme remains susceptible. nih.govoup.com
Efflux Pump-Mediated Resistance to Besifloxacin Hydrochloride: Research and Identification of Relevant Systems
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.govmdpi.com This mechanism can contribute to low-level resistance and facilitate the development of higher-level resistance by other means. nih.gov
While efflux pumps are a known mechanism of resistance for many antibiotics, research suggests they play a less significant role in resistance to besifloxacin. mdpi.com Studies have not identified efflux pump activity as a major contributor to besifloxacin resistance. This may be due to the high potency of besifloxacin, which can overcome the effects of some efflux systems. However, the potential for efflux-mediated resistance, particularly in multidrug-resistant strains, remains an area of ongoing research. nih.govmdpi.com
Role of Plasmid-Mediated Quinolone Resistance (PMQR) Genes in this compound Resistance Development
Plasmid-mediated quinolone resistance (PMQR) involves the transfer of resistance genes on plasmids, which are small, extrachromosomal DNA molecules. nih.govnih.gov This allows for the rapid spread of resistance between bacteria. The main PMQR mechanisms include:
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.govnih.gov
AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can also inactivate certain fluoroquinolones. nih.govfrontiersin.org
Efflux pumps: Some plasmids carry genes for efflux pumps, such as QepA and OqxAB, that can extrude quinolones from the cell. nih.govnih.gov
PMQR typically confers a low level of resistance, which may not be clinically significant on its own. nih.gov However, it can facilitate the selection of higher-level resistance mutations and contribute to treatment failure. nih.gov While the direct impact of PMQR genes on besifloxacin resistance is not as extensively studied as target-site mutations, their increasing prevalence in various bacterial species is a cause for concern. nih.govresearchgate.net The presence of these genes in ocular pathogens could potentially reduce the efficacy of besifloxacin and other fluoroquinolones.
Cross-Resistance Patterns of this compound with Other Fluoroquinolones and Antimicrobial Classes
Cross-resistance occurs when resistance to one antibiotic confers resistance to other, often related, antibiotics. In vitro studies have demonstrated that there is cross-resistance between besifloxacin and some other fluoroquinolones. bausch.comreviewofoptometry.comtga.gov.au This is expected, as they share a similar mechanism of action. tga.gov.au Strains with mutations in the target enzymes that are resistant to older fluoroquinolones like ciprofloxacin (B1669076) may also show reduced susceptibility to besifloxacin. reviewofoptometry.comtga.gov.au However, besifloxacin often retains significant activity against many ciprofloxacin-resistant isolates, particularly in cases of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). reviewofoptometry.com
Importantly, the mechanism of action of fluoroquinolones, including besifloxacin, is distinct from that of other major antibiotic classes such as aminoglycosides, macrolides, and β-lactams. reviewofoptometry.comtga.gov.autga.gov.au Consequently, besifloxacin may be effective against pathogens that have developed resistance to these other classes of antibiotics, and vice versa. tga.gov.autga.gov.au
Surveillance Studies on this compound Resistance Rates in Ocular Pathogens
Ongoing surveillance studies are crucial for monitoring trends in antibiotic resistance. The Antibiotic Resistance Monitoring in Ocular Microorganisms (ARMOR) study in the United States is a key surveillance program that tracks resistance rates among ocular bacterial pathogens. researchgate.net
Data from the ARMOR study has consistently shown that besifloxacin exhibits high potency against common ocular pathogens. researchgate.net It has often demonstrated the lowest minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) against staphylococci, including MRSA, and streptococci when compared to other fluoroquinolones. researchgate.netresearchgate.net
The following tables summarize MIC data for besifloxacin and comparator fluoroquinolones against common ocular pathogens from surveillance studies.
Table 1: Besifloxacin MIC50/MIC90 Values for Ocular Isolates This interactive table provides a summary of the minimum inhibitory concentration (MIC) values for Besifloxacin against various ocular pathogens.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| All Species | 1324 | 0.06 | 0.25 |
Data sourced from a composite of clinical studies. tga.gov.au
Table 2: Comparative MIC90 Values (µg/mL) for Ciprofloxacin-Resistant Ocular Isolates This interactive table compares the MIC90 values of Besifloxacin and Ciprofloxacin against resistant strains of MRSA and MRSE.
| Organism | Besifloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Ciprofloxacin-Resistant MRSA | 2 | >16 |
| Ciprofloxacin-Resistant MRSE | 4 | >16 |
Data from in vitro reports. reviewofoptometry.com
The continued surveillance of besifloxacin resistance is essential to ensure its long-term efficacy as a valuable agent in the treatment of bacterial conjunctivitis. tga.gov.au The fact that besifloxacin is exclusively used for topical ophthalmic indications may help to limit the selection pressure that drives resistance development. nih.govresearchgate.net
Research on Strategies to Mitigate and Overcome this compound Resistance
The emergence of antibiotic resistance is a significant challenge in antimicrobial therapy, necessitating the development of strategies to preserve the efficacy of existing agents like besifloxacin. nih.gov Research has focused on several innovative approaches to mitigate and overcome resistance to this compound. These strategies include combination therapies, the investigation of efflux pump inhibitors, and the development of novel drug delivery systems. Furthermore, certain intrinsic characteristics of besifloxacin, such as its exclusive topical use and dual-target mechanism, are themselves strategies to reduce the likelihood of resistance development. nih.govresearchgate.net
Combination Therapy Approaches
Combining besifloxacin with other agents can produce synergistic effects, enhancing its antimicrobial activity and potentially overcoming resistance mechanisms.
Synergy with Quercetin (B1663063) and Gold Nanoparticles: A study explored enhancing besifloxacin's potency by nano-formulating it with gold nanoparticles (Besi-AuNPs) and using quercetin as a synergistic compound. mdpi.com This approach was tested against pathogens responsible for ocular infections, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The nano-formulation alone reduced the effective dosage (MIC50) of besifloxacin by approximately two-fold. When combined with quercetin, the Besi-AuNPs showed the most potent effect, particularly against S. aureus, a major cause of eye infections. mdpi.com
Combination with Benzalkonium Chloride (BAK): Research has evaluated the in vitro time-kill kinetics of besifloxacin alone and in combination with the preservative benzalkonium chloride (BAK) against common ocular pathogens. mdpi.com The addition of BAK to besifloxacin generally accelerated the rate of bacterial killing. For instance, combining besifloxacin with BAK at a concentration of 20 µg/mL resulted in significantly faster killing of Haemophilus influenzae compared to besifloxacin alone. mdpi.com This enhanced bactericidal activity was also observed against methicillin- and/or ciprofloxacin-resistant Staphylococcus epidermidis isolates. mdpi.com
Repurposing as an Antifungal Adjuvant: In an example of drug repurposing, besifloxacin was identified as a potential antifungal agent when used with fluconazole (B54011) against Candida albicans. biorxiv.orgnih.gov This combination demonstrated positive synergy, leading to an 80% inhibition of microbial growth. nih.gov Notably, besifloxacin reduced the minimum inhibitory concentration (MIC) of fluconazole from 2 mg/L to 0.5 mg/L. biorxiv.orgnih.gov In a mouse model of systemic candidiasis, besifloxacin monotherapy significantly reduced the fungal load in the kidneys, suggesting its potential to combat resistance through alternative mechanisms. prereview.org
Table 1: Research Findings on Besifloxacin Combination Therapies
| Combination Agent | Target Organism(s) | Key Research Findings | Reference(s) |
|---|---|---|---|
| Quercetin + Gold Nanoparticles (AuNPs) | S. aureus, P. aeruginosa, E. coli | Nano-formulation (Besi-AuNPs) reduced besifloxacin MIC50 by ~2-fold. The addition of quercetin further enhanced potency, especially against S. aureus. | mdpi.com |
| Benzalkonium Chloride (BAK) | H. influenzae, S. epidermidis (including resistant strains) | Achieved faster 3-log kills compared to besifloxacin alone. Significantly increased killing of H. influenzae at specific timepoints. | mdpi.com |
| Fluconazole | Candida albicans | Showed positive synergy (δ = 29.58). Reduced the MIC of fluconazole from 2 mg/L to 0.5 mg/L. | biorxiv.orgnih.gov |
Role of Efflux Pump Inhibitors
Efflux pumps are a common bacterial defense mechanism that expels antibiotics from the cell, contributing to resistance. emanresearch.orgnih.gov However, research indicates that besifloxacin is a poor substrate for some of the major efflux pumps in Gram-positive bacteria.
Studies on S. aureus have shown that efflux pump inhibitors like reserpine, carbonyl cyanide m-chlorophenyl-hydrazone (CCCP), and sodium orthovanadate have little to no effect on the MIC values for besifloxacin. karger.comarvojournals.org This contrasts with other fluoroquinolones, such as ciprofloxacin and norfloxacin, whose activity is significantly increased in the presence of these inhibitors. karger.com While overexpression of the NorA efflux pump in S. aureus resulted in a 32- to 64-fold increase in MIC for ciprofloxacin and norfloxacin, it only caused a four-fold increase for besifloxacin. arvojournals.org Similarly, mutations in the pmrA or patA efflux pump genes in S. pneumoniae had minimal effect on besifloxacin's activity. arvojournals.org
In Gram-negative bacteria, however, efflux pumps can play a more significant role. Inactivation of the AcrAB-TolC system in E. coli or the OprM pump in P. aeruginosa led to a 2- to 16-fold reduction in the MIC values for various fluoroquinolones, including besifloxacin. arvojournals.org This suggests that while besifloxacin may be less affected by common efflux mechanisms in Gram-positive cocci, these pumps are still a relevant factor in Gram-negative pathogens. The development of broad-spectrum efflux pump inhibitors could therefore be a viable strategy to enhance besifloxacin's potency against these organisms. anr.frbiotech-asia.org
Novel Drug Delivery Systems
Innovations in drug delivery, particularly nanotechnology, offer a promising avenue to enhance the efficacy of besifloxacin and overcome resistance. mdpi.com By improving drug solubility and ensuring higher concentrations at the site of infection, these systems can improve therapeutic outcomes and potentially reduce the selection pressure for resistant strains. researchgate.netresearchgate.net
Gold Nano-formulations: As mentioned previously, formulating besifloxacin with gold nanoparticles (Besi-AuNPs) was shown to reduce the required dose by half against key ocular pathogens. mdpi.com Gold nanoparticles themselves can possess antibacterial properties and may help overcome existing resistance mechanisms. mdpi.com
Nanocrystals and Nanostructured Lipid Carriers (NLCs): Besifloxacin's low water solubility can limit its efficacy. researchgate.netresearchgate.net To address this, nanotechnology-based preparations like nanocrystals and NLCs have been developed. One study successfully prepared besifloxacin nanocrystals that were 17 times smaller than the raw material, which increased saturation solubility by about two-fold. researchgate.net Another study developed NLCs loaded with besifloxacin, which were found to be small in size (13.63-16.09 nm) with adequate drug loading. These formulations could provide sustained release, increasing patient compliance and potentially reducing antibiotic resistance. researchgate.net
Table 2: Nanotechnology-Based Strategies for Besifloxacin
| Formulation | Technology | Key Research Findings | Reference(s) |
|---|---|---|---|
| Besi-AuNPs | Gold Nanoparticles | Reduced the effective dosage (MIC50) by ~2-fold against S. aureus, P. aeruginosa, and E. coli. | mdpi.com |
| Besifloxacin Nanocrystals | Wet Milling | Increased saturation solubility by approximately 2-fold compared to the raw drug material. | researchgate.net |
| Besifloxacin NLCs | Nanostructured Lipid Carriers | Formulations achieved small particle size (13.63-16.09 nm) and provided sustained drug release for approximately 8 hours. | researchgate.net |
Inherent Resistance Mitigation Characteristics
Besifloxacin was developed with specific features that inherently help to minimize the development of resistance.
Exclusive Ophthalmic Use: Unlike many other fluoroquinolones, besifloxacin is not approved for systemic use. nih.gov This strategy limits its exposure to bacterial populations in and around the eye, precluding resistance development that often arises from widespread systemic use. nih.govtga.gov.audovepress.com
Balanced Dual-Target Mechanism: Besifloxacin potently inhibits both DNA gyrase and topoisomerase IV, the two essential bacterial enzymes targeted by fluoroquinolones. tga.gov.aunih.gov This balanced dual-targeting activity means that mutations in both genes are typically required for high-level resistance to emerge, reducing the frequency of spontaneous resistance development compared to less balanced fluoroquinolones. researchgate.netdovepress.com
Pre Clinical and Translational Research on Besifloxacin Hydrochloride
Development and Validation of In Vitro and Ex Vivo Models for Besifloxacin (B178879) Hydrochloride Efficacy Evaluation
In vitro models have been fundamental in establishing the antibacterial profile of besifloxacin hydrochloride. These models primarily involve determining the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against a wide array of ocular pathogens. Standardized microdilution methods are employed to assess the potency of besifloxacin against numerous clinical isolates. nih.gov Time-kill curve studies are also utilized to evaluate the pharmacodynamics of the compound, monitoring bacterial growth and death over time at various concentrations. mdpi.comvibiosphen.com
Besifloxacin has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including isolates resistant to other fluoroquinolones. nih.govresearchgate.net Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, which contributes to its bactericidal activity and a low potential for resistance development. nih.govnih.govnbinno.com Studies have consistently shown that besifloxacin has lower MIC values against Gram-positive pathogens compared to other fluoroquinolones like moxifloxacin (B1663623) and gatifloxacin (B573). mdpi.comnih.gov For instance, one study found the MIC90 (the concentration required to inhibit 90% of isolates) for besifloxacin against ciprofloxacin- and methicillin-resistant staphylococci was significantly lower than that of moxifloxacin and ciprofloxacin (B1669076). nih.gov
Ex vivo models, such as those using excised bovine or rabbit corneas, have been employed to study the permeation and retention of besifloxacin. These studies help in understanding how the formulation affects drug delivery across the corneal barrier. researchgate.net Such models have demonstrated that hydrogel formulations of besifloxacin can exhibit superior corneal permeation compared to standard solutions. researchgate.net
| Pathogen | Besifloxacin MIC90 (μg/mL) | Moxifloxacin MIC90 (μg/mL) | Ciprofloxacin MIC90 (μg/mL) |
| Staphylococcus aureus (All) | 4 | 32 | 128 |
| Coagulase-negative Staphylococcus (All) | 4 | 32 | 128 |
| Pseudomonas aeruginosa (Ciprofloxacin-Susceptible) | 4 | Not Reported | Not Reported |
| Streptococcus pneumoniae | 0.06 - 0.25 | Not Reported | Not Reported |
| Haemophilus influenzae | 0.06 - 0.25 | Not Reported | Not Reported |
Note: Data compiled from multiple in vitro surveillance studies. nih.govnih.govnih.gov MIC90 values can vary between studies based on isolates tested.
Research on this compound's Activity Against Biofilm Formation and Eradication
Biofilm formation is a critical virulence factor for many ocular pathogens, such as Pseudomonas aeruginosa, as it allows bacteria to adhere to surfaces and protects them from antimicrobial agents. nih.govbausch.com While the ability of P. aeruginosa to form biofilms is a recognized challenge in ocular infections, specific research detailing the efficacy of this compound in the inhibition of biofilm formation or the eradication of established biofilms is not extensively detailed in publicly available literature. vibiosphen.combausch.com The primary focus of existing research has been on the planktonic (free-floating) susceptibility of bacteria to besifloxacin. vibiosphen.comnih.gov
Studies on Intracellular Activity of this compound Against Ocular Pathogens
Certain ocular pathogens, including specific invasive strains of Pseudomonas aeruginosa, possess the ability to invade and replicate within epithelial cells. nih.gov This intracellular localization can shield the bacteria from the host immune response and some antimicrobial agents. Comprehensive studies focusing specifically on the in vitro or ex vivo intracellular activity and efficacy of this compound against these internalized ocular pathogens are not widely available in published research. The evaluation of besifloxacin has primarily centered on its extracellular bactericidal effects. nih.gov
Animal Models of Ocular Infections: Efficacy Research with this compound
Preclinical animal studies have been crucial for evaluating the in vivo efficacy of this compound in treating ocular infections. researchgate.net These models allow for the assessment of the drug's performance in a complex biological system, providing data that bridges in vitro activity and clinical use. The most commonly utilized animals for these studies are rabbits, due to the anatomical and physiological similarities of their eyes to human eyes. researchgate.net
Investigations in Murine Models of Bacterial Keratitis and Conjunctivitis
While murine models are commonly used in various fields of biomedical research, including infectious diseases, specific studies detailing the efficacy of this compound in murine models of bacterial keratitis or conjunctivitis are not prominently featured in the available scientific literature. vibiosphen.com Preclinical ophthalmic research for this compound has predominantly relied on other animal models, particularly the rabbit. vibiosphen.com
Efficacy Studies in Rabbit and Primate Models of Ocular Infections
Rabbit models have been extensively used to demonstrate the efficacy of besifloxacin in treating serious ocular infections. In a rabbit model of keratitis caused by methicillin-resistant Staphylococcus aureus (MRSA), besifloxacin was shown to reduce colony-forming units more effectively than gatifloxacin or moxifloxacin. researchgate.net Similarly, in a rabbit model of keratitis infected with a resistant strain of P. aeruginosa, besifloxacin was more effective in reducing bacterial loads compared to gatifloxacin and moxifloxacin. nih.gov
Further studies using a rabbit model of endophthalmitis also highlighted besifloxacin's efficacy. Research demonstrated its effectiveness in the prophylaxis and treatment of infections caused by penicillin-resistant Streptococcus pneumoniae. Another study found that while multiple fluoroquinolones could eradicate MRSA in an endophthalmitis model, only besifloxacin produced a statistically significant clinical reduction in the signs of inflammation.
Pharmacokinetic studies have also been conducted in primates. Following a single topical dose in monkeys, besifloxacin demonstrated good ocular penetration with rapid absorption and sustained concentrations in anterior ocular tissues.
| Animal Model | Infection Type | Pathogen | Key Finding |
| Rabbit | Keratitis | Methicillin-Resistant S. aureus (MRSA) | Besifloxacin showed greater reduction in bacterial counts compared to gatifloxacin and moxifloxacin. researchgate.net |
| Rabbit | Keratitis | Quinolone-Resistant P. aeruginosa | Besifloxacin-treated eyes had significantly lower colony-forming units (CFU) recovered compared to gatifloxacin- and moxifloxacin-treated eyes. researchgate.net |
| Rabbit | Endophthalmitis | Methicillin-Resistant S. aureus (MRSA) | Besifloxacin was superior to other fluoroquinolones in producing a statistically significant reduction in clinical signs of infection. |
| Rabbit | Endophthalmitis | Penicillin-Resistant S. pneumoniae (PRSP) | Besifloxacin was as effective as moxifloxacin and gatifloxacin for prophylaxis and treatment. |
| Monkey (Primate) | Pharmacokinetics (No Infection) | N/A | Demonstrated good ocular penetration and sustained concentrations in conjunctiva, cornea, and aqueous humor. |
Mechanistic Toxicology Studies of this compound
A range of nonclinical toxicology studies were conducted to characterize the safety profile of this compound. These included assessments of genotoxicity, reproductive and developmental toxicity, and cardiovascular safety.
The genotoxicity profile of besifloxacin was found to be typical for a fluoroquinolone. It was reported to be mutagenic in some bacterial strains and clastogenic (causing chromosomal breaks) in Chinese hamster ovary cells in vitro. An in vivo mouse micronucleus assay was also positive.
Repeat-dose oral toxicity studies were performed in rats and dogs. In these studies, high doses far exceeding what would be expected from topical ocular administration were used. No significant histopathologic changes were observed in rats or dogs at these high systemic exposures.
Cardiovascular safety pharmacology studies were also conducted. The potential for besifloxacin to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be associated with cardiac arrhythmias, was examined. In an in vitro assay using HEK-293 cells, besifloxacin was not a potent inhibitor of the hERG current, causing only a 13% inhibition at a high concentration of 100 μM. Furthermore, when administered orally to dogs, besifloxacin had no effect on cardiac parameters.
Research on Ocular Irritation and Cytotoxicity Profiles
Preclinical research has established a favorable ocular safety profile for this compound. Multiple animal studies involving repeated ocular instillation did not indicate any significant local irritation. oup.com In vivo evaluations in rabbit models further support these findings, where ophthalmic scores for besifloxacin were generally favorable when compared to saline and other fluoroquinolones. tga.gov.au
In vitro studies have been conducted to assess the cytotoxicity of besifloxacin. One study utilizing human THP-1 monocytes found that besifloxacin did not produce a statistically significant effect on cellular metabolic activity, suggesting a low potential for cytotoxicity in this cell line. oup.com Another investigation into the stability and cytotoxicity of besifloxacin against human mononuclear cells concluded that the compound does not alter the cell membrane and is considered non-toxic under the tested experimental conditions. Research on other fluoroquinolones has suggested that cytotoxicity in ophthalmic formulations can often be attributed to preservatives, such as benzalkonium chloride (BAC), rather than the active compound itself. nih.gov While specific comparative preclinical studies on preserved versus unpreserved besifloxacin cytotoxicity are not detailed, the collective evidence from preclinical models points towards a low intrinsic cytotoxicity and good ocular tolerability for the besifloxacin molecule.
Table 1: Summary of Preclinical Ocular Irritation and Cytotoxicity Findings
| Study Type | Model/Cell Line | Key Findings | Reference |
|---|---|---|---|
| Ocular Irritation | Animal Models (General) | Multiple studies indicated no local irritation with repeated ocular instillation. | oup.com |
| Ocular Irritation | Rabbit Model | Ophthalmic scores favored besifloxacin over saline and some comparators. | tga.gov.au |
| Cytotoxicity | Human THP-1 Monocytes | No significant effect on cellular metabolic activity observed. | oup.com |
Investigations into Systemic Safety Profiles from Pre-clinical Research
Despite its topical route of administration for ophthalmic use, this compound has undergone a battery of preclinical systemic safety and toxicology studies to characterize its potential effects following systemic exposure. A consistent finding across multiple preclinical pharmacokinetic studies in rabbits and monkeys is that systemic absorption and exposure following topical ocular administration are very low or negligible. tga.gov.aunih.govnih.gov The findings from systemic toxicity studies, therefore, represent a highly conservative assessment of risk.
Repeat-dose oral toxicity studies have been conducted in both rats and dogs. fda.gov In a 28-day study, rats receiving oral doses of approximately 400 mg/kg/day showed no clinical signs of toxicity or treatment-related histopathologic changes. fda.gov Similarly, dogs administered 50 mg/kg/day orally exhibited only salivation and emesis, which are common responses to quinolones in this species, without any associated histopathological findings. fda.gov
Reproductive and developmental toxicity studies in rats indicated that besifloxacin was not associated with fetal skeletal or visceral malformations, even at maternally toxic oral doses up to 1000 mg/kg/day. fda.gov Fetotoxic effects, such as post-implantation loss and developmental delays, were only observed at the high dose of 1000 mg/kg/day, which results in systemic exposure levels far exceeding those achievable through clinical ocular use. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was established at 100 mg/kg/day. fda.gov
The genotoxicity profile of besifloxacin was found to be typical for a fluoroquinolone. It demonstrated mutagenic activity in some bacterial strains, was clastogenic in an in vitro assay using Chinese hamster ovary cells, and tested positive in an in vivo mouse micronucleus assay. fda.gov Safety pharmacology studies assessing the central nervous and respiratory systems did not reveal any drug-related adverse effects. fda.gov Notably, while systemic administration of some quinolones has been linked to arthropathy in immature animals, there is no preclinical evidence to suggest that the ophthalmic administration of besifloxacin affects weight-bearing joints. tga.gov.au
Table 2: Selected Preclinical Systemic Toxicology Studies on Besifloxacin
| Study Type | Species | Route | Dose Levels / Findings | Reference |
|---|---|---|---|---|
| Repeat-Dose Toxicity | Rat | Oral | ~400 mg/kg/day for 28 days: No clinical signs of toxicity or histopathologic changes. | fda.gov |
| Repeat-Dose Toxicity | Dog | Oral | 50 mg/kg/day: Salivation and emesis observed; no histopathologic changes. | fda.gov |
| Reproductive Toxicity | Rat | Oral | Up to 1000 mg/kg/day: No fetal malformations. Fetotoxicity only at 1000 mg/kg/day. NOAEL: 100 mg/kg/day. | fda.gov |
| Genotoxicity | In Vitro | - | Mutagenic in some bacterial strains; clastogenic in Chinese hamster ovary cells. | fda.gov |
| Genotoxicity | In Vivo | - | Positive in mouse micronucleus assay. | fda.gov |
| Safety Pharmacology | Rat | - | No drug-related changes in central nervous or respiratory system function. | fda.gov |
Immunomodulatory Effects of this compound: Research Investigations
Beyond its direct antimicrobial activity, preclinical research has demonstrated that this compound possesses significant immunomodulatory and anti-inflammatory properties. These effects are primarily characterized by the potent inhibition of pro-inflammatory cytokine production in various human cell types. oup.comnih.gov
In vitro studies using primary human corneal epithelial cells (HCEpiC) have shown that besifloxacin significantly inhibits the release of multiple cytokines stimulated by interleukin-1 beta (IL-1β). nih.govarvojournals.org The mechanism underlying this inhibition involves the suppression of key inflammatory signaling pathways. Research indicates that besifloxacin inhibits the degradation of IκB (inhibitor of kappa B) and subsequent nuclear translocation of NF-κB (nuclear factor kappa B), a central transcription factor for inflammatory responses. nih.govresearchgate.net Furthermore, besifloxacin has been shown to inhibit the activation of p38 and JNK mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net
Similar potent inhibitory effects were observed in studies with human THP-1 monocytes. In this model, besifloxacin significantly suppressed the lipopolysaccharide (LPS)-induced production of a wide array of pro-inflammatory cytokines and chemokines. oup.comoup.com A significant inhibitory effect was observed at concentrations as low as 0.1 mg/L for Interleukin-1 alpha (IL-1α) and 1 mg/L for Granulocyte Colony-Stimulating Factor (G-CSF), Interleukin-1 receptor antagonist (IL-1ra), and Interleukin-6 (IL-6). oup.comoup.com
Table 3: Inhibition of Cytokine Production by Besifloxacin in Preclinical Models
| Cell Type | Stimulant | Inhibited Cytokines / Chemokines | Reference |
|---|---|---|---|
| Human Corneal Epithelial Cells (HCEpiC) | IL-1β | G-CSF, GM-CSF, IL-6, IL-8, MCP-1, MIP-1β, TGF-α, TNF-α | nih.govresearchgate.net |
| Human THP-1 Monocytes | LPS | G-CSF, GM-CSF, IL-1α, IL-1β, IL-1ra, IL-6, IL-8, IL-12p40, IP-10, MCP-1, MIP-1α | oup.comoup.com |
Advanced Formulation and Drug Delivery Research for Besifloxacin Hydrochloride
Nanotechnology-Based Delivery Systems for Enhanced Ocular Bioavailability of Besifloxacin (B178879) Hydrochloride
Nanotechnology offers promising strategies to surmount the protective barriers of the eye. By encapsulating or formulating besifloxacin hydrochloride into nanocarriers, it is possible to increase its residence time, improve its solubility, and facilitate its transport into and through the ocular tissues.
Research into nanocrystal technology has been a key area of focus for improving the ocular delivery of besifloxacin, a drug with low water solubility. One significant study focused on the preparation of besifloxacin nanocrystals through a small-scale wet milling process, using Povacoat® as a stabilizer. This method successfully reduced the particle size and enhanced the drug's physicochemical properties.
The developed besifloxacin nanocrystals exhibited an average hydrodynamic diameter (Z-ave) of approximately 550 nm, which is about 17 times smaller than the raw this compound material. The polydispersity index (PdI) was below 0.2, indicating a uniform particle size distribution. A crucial outcome of this size reduction was a twofold increase in the saturation solubility of besifloxacin compared to the unprocessed drug, which is expected to improve its dissolution rate and bioavailability in the tear film.
| Parameter | Raw Besifloxacin HCl | Besifloxacin Nanocrystals |
| Avg. Hydrodynamic Diameter (Z-ave) | ~9350 nm | ~550 nm |
| Polydispersity Index (PdI) | > 0.2 | < 0.2 |
| Increase in Saturation Solubility | - | ~2 times |
Further characterization confirmed the in vitro efficacy of the nanocrystal formulation. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 0.0960 µg/mL, and against Pseudomonas aeruginosa, it was 1.60 µg/mL. These findings confirm that the milling process did not compromise the antibiotic's effectiveness.
In another approach, nanosponges loaded with this compound have been fabricated using ethyl cellulose (B213188) as a polymer and polyvinyl alcohol as a surfactant. This research demonstrated that the manufacturing process parameters, such as the stirring rate, influenced the particle size and entrapment efficiency. The mean particle size for these drug-loaded nanosponges was found to vary between 200 nm and 400 nm. These nanosponges were designed to provide controlled, sustained release of the drug.
While vesicular systems like niosomes are widely researched for ocular drug delivery due to their ability to encapsulate both hydrophilic and lipophilic drugs and enhance corneal penetration, specific published research on the development of this compound-loaded niosomes is limited. Niosomes are vesicles composed of non-ionic surfactants and cholesterol, which are biocompatible, biodegradable, and chemically stable, making them theoretically excellent candidates for ophthalmic formulations. mdpi.com
Sustained-Release Formulations of this compound: Research and Development of Ocular Inserts and In Situ Gels
To prolong the contact time of this compound with the ocular surface, researchers have actively developed sustained-release formulations, including ocular inserts and in situ gels. These systems are designed to release the drug over an extended period, reducing the frequency of administration and improving patient compliance.
Ocular Inserts: Non-erodible ocular inserts containing besifloxacin have been formulated to provide prolonged drug release over 24 hours. One study detailed the development of a reservoir-type ocular insert using Pullulan and polyvinyl pyrrolidone for the drug reservoir and Eudragit RS-100 as the rate-controlling membrane. The drug content of these formulations was consistently high, ranging from 95.33% to 99.89%. The in vitro diffusion studies showed that between 62.44% and 70.62% of the besifloxacin was released over the study period, demonstrating the potential for sustained delivery.
In Situ Gels: In situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye's cul-de-sac, triggered by physiological conditions like temperature or pH. Several studies have focused on developing such systems for this compound.
One such study used a blend of polymers including sodium alginate, ethylcellulose, and xanthan gum. The optimized formulation in this research demonstrated a sustained in vitro drug release of 98.67% over 8 hours. Another research effort utilized temperature-sensitive polymers, Poloxamer 407 and Poloxamer 188, to create a thermosensitive in situ gel. The optimized batch from this study, containing 24.80% w/v of Poloxamer 407 and 14.53% w/v of Poloxamer 188, showed a cumulative drug release of 96.47% after 8 hours.
| Formulation Type | Key Polymers | Drug Release Profile |
| Non-Erodible Ocular Insert | Pullulan, PVP, Eudragit RS-100 | 62.44% - 70.62% over 24 hrs |
| In Situ Gel (Polymer Blend) | Sodium Alginate, Ethylcellulose, Xanthan Gum | 98.67% over 8 hrs |
| In Situ Gel (Thermosensitive) | Poloxamer 407, Poloxamer 188 | 96.47% over 8 hrs |
Innovative Strategies for Improving Corneal Permeation of this compound
The cornea presents a significant barrier to drug absorption. Innovative strategies are being explored to enhance the permeation of this compound through this tissue. One novel approach involves the use of rapidly dissolving polymeric microneedles.
In a study, a microneedle array was fabricated using polyvinyl alcohol and polyvinyl pyrrolidone. Each array, consisting of 36 microneedles, was loaded with approximately 103.4 ± 8.5 μg of besifloxacin. These microneedles were designed to penetrate the outer layers of the cornea and dissolve rapidly, delivering the drug directly into the tissue.
Ex vivo studies using human cornea demonstrated that these microneedles could penetrate to a depth of up to 200 μm and dissolved completely within 5 minutes. This method resulted in a significant improvement in both the deposition and permeation of besifloxacin through the cornea when compared to a standard besifloxacin solution. The application of these microneedles for just 5 minutes showed enhanced antibacterial activity in a Staphylococcus aureus-infected cornea model, highlighting the potential of this strategy for treating deeper ocular infections.
Biocompatibility and Stability Research of Advanced this compound Formulations
The development of advanced formulations necessitates rigorous evaluation of their biocompatibility and stability to ensure they are safe and effective for ocular use.
Stability: Stability studies are crucial for ensuring the formulation maintains its critical quality attributes over time.
Nanocrystals: An optimized besifloxacin nanocrystal formulation was subjected to an accelerated stability study for 90 days. The results showed that the average particle size, polydispersity index, and drug content did not alter significantly during this period, indicating good physical stability. nih.gov
In Situ Gels: A thermosensitive in situ gel formulation of this compound underwent accelerated stability studies. The evaluation confirmed that the formulation maintained its properties, suggesting it would be stable under appropriate storage conditions.
Nanosponges: Ethyl cellulose-based nanosponges of this compound were found to be physically stable, showing no significant changes in appearance or color under various storage conditions for 15 days. researchgate.net
Biocompatibility: Ocular formulations must be non-irritating and non-toxic to the sensitive tissues of the eye.
Nanocrystals: The biocompatibility of besifloxacin nanocrystals and the Povacoat® stabilizer was assessed using an in vivo model with Galleria mellonella larvae. The results indicated no toxicity at the maximum dose, suggesting the formulation is biocompatible. nih.gov
In Situ Gels: Ocular irritation studies for in situ gel formulations have been conducted using healthy albino rabbits. These studies revealed no signs of irritation, such as redness, swelling, or watering of the eyes. Histopathological examination of goat corneas treated with a poloxamer-based in situ gel also showed no changes in the tissue, confirming its non-irritant nature.
Analytical and Bioanalytical Methodologies for Besifloxacin Hydrochloride Research
Chromatographic Techniques for Besifloxacin (B178879) Hydrochloride Quantification in Biological Matrices and Pharmaceutical Formulations
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are the cornerstones for the precise quantification of besifloxacin hydrochloride.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) methods are widely employed for the determination of this compound in bulk drug and pharmaceutical formulations. ijcpa.inbiomedres.us These methods are valued for their simplicity, accuracy, and precision. ijcpa.inscispace.com
Several studies have detailed the development and validation of isocratic RP-HPLC methods. For instance, one method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) in a buffer, with UV detection at 295 nm. scispace.com This method demonstrated linearity over a concentration range of 70-130% with a correlation coefficient (r²) of 0.9999. scispace.cominnovareacademics.in Another developed method used a C8 column with a mobile phase of phosphate (B84403) buffer (pH 3), methanol, and acetonitrile (50:25:25 v/v/v) at a flow rate of 1 ml/min and detection at 297 nm. ijcpa.in This method was linear in the range of 4-14 µg/ml. ijcpa.in
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. biomedres.usscispace.comwalshmedicalmedia.com Forced degradation studies are also conducted to demonstrate the stability-indicating nature of the methods, showing that the drug degrades under acidic, basic, and oxidative conditions. researchgate.net
Table 1: Summary of a Validated HPLC Method for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Column | Zodiac C18 (150 mm × 4.6 mm) | scispace.com |
| Mobile Phase | Acetonitrile, Methanol, Buffer | scispace.com |
| Flow Rate | 2 mL/min | scispace.com |
| Detection | UV at 295 nm | scispace.com |
| Retention Time | ~2.5 minutes | scispace.com |
| Linearity (r²) | 0.9999 | scispace.cominnovareacademics.in |
| Precision (%RSD) | <2% | scispace.cominnovareacademics.in |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
For the quantification of besifloxacin in biological matrices like human tears, plasma, and ocular tissues, LC-MS/MS offers superior sensitivity and specificity. chromatographyonline.comtga.gov.aunih.govnih.gov These methods are essential for pharmacokinetic and pharmacodynamic studies. chromatographyonline.com
A rapid and sensitive LC-MS/MS method was developed for quantifying besifloxacin in human tears, using sparfloxacin (B39565) as an internal standard. nih.gov The method was validated over a concentration range of 2–2000 ng/mL with a run time of less than 4 minutes. nih.gov Another study developed and validated a sensitive LC-MS/MS method for besifloxacin quantification in toxicology specimens, employing carbon-13 labeled diflubenzuron (B1670561) as an internal standard. chromatographyonline.com
Validation of these bioanalytical methods adheres to FDA guidelines. tga.gov.au The methods demonstrate high precision and accuracy, with the ability to detect low concentrations of the drug, which is critical for monitoring its absorption, distribution, and elimination. chromatographyonline.comnih.gov For example, one method for rabbit plasma and ocular tissues had a lower limit of quantification (LLOQ) of 0.103 ng/mL for plasma and 2.06 ng/mL for ocular tissues. nih.gov
Table 2: Performance of a Validated LC-MS/MS Method for Besifloxacin in Rabbit Plasma and Ocular Tissues
| Parameter | Plasma | Ocular Tissues (tears, aqueous humor, conjunctiva, cornea) | Reference |
|---|---|---|---|
| Linearity Range | 0.103-206 ng/mL | 2.06-2060 ng/mL | nih.gov |
| LLOQ | 0.103 ng/mL | 2.06 ng/mL | nih.gov |
| Intra- and Inter-batch Precision | <15% | <15% | nih.gov |
| Accuracy | 85%-115% | 85%-115% | nih.gov |
Spectrophotometric and Spectrofluorometric Methods for this compound Detection and Quantification
UV-Vis spectrophotometry provides a simple, rapid, and economical alternative for the quantification of this compound in bulk and pharmaceutical formulations. unesp.brnih.gov These methods are based on the measurement of light absorbance by the drug at its wavelength of maximum absorption (λmax).
One study developed a UV-spectrophotometric method where besifloxacin showed a λmax of 289 nm in distilled water, simulated tears, and phosphate buffer saline. nih.gov The method was linear over a concentration range of 3-30 µg/ml with a correlation coefficient (r²) of approximately 0.999. nih.gov Another study reported a λmax at 289 nm and validated the method according to ICH guidelines. biomedjournal.com
Spectrofluorometric methods have also been developed, offering high sensitivity. One such method is based on the reaction of besifloxacin with fluorescamine (B152294) in a borate (B1201080) buffer (pH 8.5) to produce a highly fluorescent derivative, measured at 471 nm after excitation at 353 nm. researchgate.net This method demonstrated linearity in the 200-1000 ng/mL range with a low limit of detection (LOD) of 8.47 ng/mL. researchgate.net Another approach involved the oxidation of the drug with cerium (IV) in an acidic medium, measuring the fluorescence of the resulting cerium (III). researchgate.net
Research on Chiral Separation and Enantiomeric Purity Determination of this compound
Besifloxacin is a chiral compound, with the R-enantiomer exhibiting greater antibacterial activity. nih.govresearchgate.net Therefore, methods for chiral separation and determination of enantiomeric purity are critical for quality control.
Direct separation on some chiral stationary phases (CSPs) like Chiral AGP, Chiral CD-Ph, and Crownpak CR(+) has been attempted, but with unsatisfactory selectivity and sensitivity. nih.govresearchgate.net A more successful approach involves pre-column derivatization. One method uses 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate as a derivatizing agent, followed by separation on a standard C18 column. nih.govresearchgate.net This method was validated for selectivity, sensitivity, linearity, accuracy, and precision. nih.gov
A simple isocratic HPLC method has also been developed for determining the enantiomeric impurity (S-isomer) using a Chiralpak AD-H column with a mobile phase of n-heptane, ethanol, ethylenediamine, and acetic acid. nih.gov This method achieved a resolution of more than 2.0 between the S-isomer and besifloxacin. nih.gov Another method utilized a Chiralpak IE column with an amylose (B160209) tris (3,5-dichlorophenylcarbamate) stationary phase. wisdomlib.org A patented method describes the use of a cyclodextrin-based chiral chromatographic column to achieve a separation degree of more than 3.5 between the enantiomers without derivatization. google.com
Table 3: Chiral HPLC Method for Enantiomeric Impurity
| Parameter | Finding | Reference |
|---|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | n-heptane: ethanol: ethylenediamine: acetic acid (800:200:0.5:0.5) (v/v/v/v) | nih.gov |
| Detection | UV at 290 nm | nih.gov |
| Resolution | > 2.0 | nih.gov |
| LOD | 0.30 μg/mL | nih.gov |
| LOQ | 0.90 μg/mL | nih.gov |
Method Validation Research for this compound: Accuracy, Precision, Robustness, and Limit of Detection/Quantitation
All analytical methods developed for this compound undergo rigorous validation in accordance with ICH guidelines to ensure their reliability. ijcpa.inbiomedres.usscispace.com
Accuracy is typically assessed through recovery studies, with results for HPLC methods often falling between 98.34% and 101.56%. ijcpa.in Spectrophotometric methods also show good accuracy. nih.gov
Precision is evaluated at different levels (system, method, and intermediate) and is expressed as the relative standard deviation (%RSD). walshmedicalmedia.com For most methods, the %RSD is required to be less than 2%, indicating high precision. scispace.cominnovareacademics.innih.gov
Robustness is determined by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) and observing the effect on the results. The methods are generally found to be robust within a specified range. biomedres.us
Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to determine the sensitivity of the method. For a UV-spectrophotometric method, the LOD and LOQ were found to be 0.62 µg/ml and 1.88 µg/ml, respectively, in one study. researchgate.netnih.gov For a highly sensitive spectrofluorometric method, the LOD and LOQ were 8.47 ng/mL and 28.24 ng/mL, respectively. researchgate.net Chiral HPLC methods have reported LODs as low as 0.30 µg/mL. nih.gov
Development of Green Analytical Chemistry Methods for this compound
In line with the principles of Green Analytical Chemistry (GAC), there is a growing focus on developing environmentally friendly analytical methods for pharmaceuticals. unesp.br This involves reducing or eliminating the use of hazardous solvents and reagents. unesp.br
For besifloxacin, while many standard HPLC methods use potentially toxic solvents like acetonitrile and methanol, efforts are being made to develop greener alternatives. unesp.br One significant development is a miniaturized turbidimetric microbiological assay. nih.govcncb.ac.cn This method, performed in 96-well microplates, uses Staphylococcus epidermidis as the test microorganism and significantly reduces solvent and reagent consumption. nih.govcncb.ac.cn The method was validated according to ICH guidelines and found to be linear, precise, accurate, and robust, and a comparative study showed it to be interchangeable with a previously validated HPLC method. nih.govcncb.ac.cn This demonstrates its potential as a green alternative for routine quality control of besifloxacin in ophthalmic suspensions. nih.govcncb.ac.cn
Clinical Research Insights and Post Marketing Surveillance from a Research Perspective, Excluding Dosage/administration
Comparative Efficacy Research of Besifloxacin (B178879) Hydrochloride in Specific Ocular Infection Types
Comparative clinical studies have been essential in positioning Besifloxacin hydrochloride within the therapeutic landscape for ocular infections, particularly bacterial conjunctivitis and keratitis.
Bacterial Conjunctivitis: Research has demonstrated the efficacy of this compound in treating bacterial conjunctivitis, with several studies comparing it to other fluoroquinolones. A large, multicenter, randomized, double-masked, active-controlled study involving 1,161 patients established that besifloxacin 0.6% was noninferior to moxifloxacin (B1663623) 0.5%. nih.gov The rates of clinical resolution and microbial eradication were comparable between the two treatments at both day 5 and day 8 follow-ups. nih.gov
| Efficacy Endpoint | Time Point | Besifloxacin 0.6% | Moxifloxacin 0.5% | 95% Confidence Interval |
|---|---|---|---|---|
| Clinical Resolution | Day 5 | 58.3% | 59.4% | -9.48 to 7.29 |
| Clinical Resolution | Day 8 | 84.5% | 84.0% | -5.6% to 6.75 |
| Microbial Eradication | Day 5 | 93.3% | 91.1% | -2.44 to 6.74 |
| Microbial Eradication | Day 8 | 87.3% | 84.7% | -3.32 to 8.53 |
Another prospective study with 150 patients suggested that besifloxacin may offer superior efficacy, demonstrating a statistically significant higher clinical resolution rate (95.0% vs. 88.0%) and a shorter mean time to symptom resolution compared to moxifloxacin (4.2 days vs. 4.8 days). taylorfrancis.com In a study focused on the neonatal population (≤31 days of age), besifloxacin showed a statistically significant higher rate of bacterial eradication compared to gatifloxacin (B573) 0.3% at the visit 3 follow-up (84.6% vs. 44.4%), although rates were comparable by visit 5. nih.gov
Bacterial Keratitis: While not FDA-approved for bacterial keratitis, preclinical and clinical research has explored its potential. ophthalmologytimes.com In a rabbit model of Pseudomonas aeruginosa keratitis caused by a ciprofloxacin (B1669076)/levofloxacin-resistant strain, besifloxacin was found to be more effective than both gatifloxacin and moxifloxacin. nih.govresearchgate.net Eyes treated with besifloxacin had significantly lower clinical scores compared to those treated with moxifloxacin and significantly lower bacterial colony-forming units (CFU) compared to both gatifloxacin and moxifloxacin. nih.govresearchgate.net A clinical study comparing topical besifloxacin and moxifloxacin for bacterial keratitis found both drugs to be equally effective, though besifloxacin was associated with greater patient comfort. igmpublication.org
Real-World Data and Observational Studies on this compound Efficacy and Safety Profiles
Post-hoc analyses of clinical trial data provide valuable insights into the performance of this compound against less common but clinically significant pathogens, simulating real-world scenarios where such infections occur.
One such analysis pooled data from four randomized clinical trials to evaluate besifloxacin's efficacy against infections caused by Pseudomonas aeruginosa, Serratia marcescens, Neisseria species, and methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). dovepress.com Although these pathogens were infrequent, the analysis demonstrated successful clinical resolution and bacterial eradication in patients treated with besifloxacin. dovepress.com
| Pathogen Group | Follow-up Visit | Clinical Resolution Rate | Bacterial Eradication Rate |
|---|---|---|---|
| Gram-Negative (P. aeruginosa, S. marcescens, Neisseria spp.) | Visit 2 | 72.7% (8/11) | 90.9% (10/11) |
| Visit 3 | 90.9% (10/11) | 81.8% (9/11) | |
| CipR-MRSA | Visit 2 | 20.0% (2/10) | 80.0% (8/10) |
| Visit 3 | 50.0% (5/10) | 60.0% (6/10) | |
| CipR-MRSE | Visit 2 | 37.5% (6/16) | 87.5% (14/16) |
| Visit 3 | 75.0% (12/16) | 81.3% (13/16) |
These observational analyses support the broad-spectrum activity of besifloxacin suggested by in-vitro data and its utility in treating infections caused by pathogens that are often difficult to manage. dovepress.com Pooled analyses from various studies further confirm that besifloxacin is highly effective in promoting clinical resolution and bacterial eradication. researchgate.net
Post-Marketing Surveillance Research on Resistance Emergence to this compound in Clinical Settings
A key area of post-marketing research is the surveillance of bacterial resistance. This compound was developed with features intended to minimize the emergence of resistance.
Mechanisms Limiting Resistance: The primary mechanism of action for besifloxacin is the balanced, dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. unesp.brresearchgate.netnih.gov Unlike other fluoroquinolones that may preferentially target one enzyme over the other, besifloxacin's high affinity for both targets necessitates that a bacterium develop spontaneous mutations in the genes encoding both enzymes for resistance to occur, which is a less probable event. unesp.br Furthermore, its development exclusively for topical ophthalmic use limits systemic exposure, thereby reducing the selective pressure on bacterial populations that can lead to resistance. unesp.brscience.gov
Resistance Frequency and Surveillance: In vitro studies show that the frequency of spontaneous resistance to besifloxacin is low, occurring at a rate of < 3.3 x 10⁻¹⁰ for Staphylococcus aureus and < 7 x 10⁻¹⁰ for Streptococcus pneumoniae. tga.gov.aubausch.com While in vitro studies have demonstrated the potential for cross-resistance with other fluoroquinolones, besifloxacin often remains active against pathogens resistant to other antibiotic classes. tga.gov.aubausch.comtga.gov.au
Post-marketing surveillance programs like the Antibiotic Resistance Monitoring in Ocular micRoorganisms (ARMOR) study have monitored resistance trends. dovepress.com Data from this surveillance has shown that besifloxacin maintains potent in-vitro activity against a wide range of ocular pathogens, including methicillin-resistant and ciprofloxacin-resistant staphylococcal isolates. dovepress.comresearchgate.net Against such resistant strains, its minimum inhibitory concentration (MIC⁹⁰) values have been reported to be at least eight- to 128-fold lower than that of other fluoroquinolones and comparable to vancomycin. dovepress.com
| Resistance-Related Finding | Details | Source |
|---|---|---|
| Mechanism of Action | Balanced dual-targeting of DNA gyrase and topoisomerase IV. | unesp.brresearchgate.netnih.gov |
| Spontaneous Resistance Frequency (in vitro) | <3.3 x 10⁻¹⁰ for S. aureus; <7 x 10⁻¹⁰ for S. pneumoniae. | tga.gov.aubausch.com |
| Formulation Strategy | Exclusive topical ophthalmic use to reduce systemic exposure and resistance pressure. | unesp.brscience.gov |
| Post-Marketing Surveillance (ARMOR) | Retains high potency against methicillin-resistant and ciprofloxacin-resistant staphylococci. | dovepress.comresearchgate.net |
Pharmacovigilance Research and Analysis of Adverse Event Mechanisms Associated with this compound
Pharmacovigilance research involves monitoring and evaluating the safety of a drug after it has been approved for use. For this compound, this research has confirmed a favorable safety profile, primarily linked to its minimal systemic absorption.
Adverse Event Profile from Clinical Trials: Data pooled from clinical trials involving approximately 1,000 patients revealed a low incidence of adverse reactions. fda.gov The most frequently reported ocular adverse reaction was conjunctival redness, occurring in about 2% of patients. fda.gov Other reported reactions were infrequent, typically occurring in 1-2% of patients. fda.govfda.gov
| Adverse Reaction | Incidence Rate |
|---|---|
| Conjunctival Redness | ~2% |
| Blurred Vision | ~1-2% |
| Eye Pain | ~1-2% |
| Eye Irritation | ~1-2% |
| Eye Pruritus | ~1-2% |
| Headache | ~1-2% |
A dedicated, randomized, vehicle-controlled study designed to assess safety found no significant difference in the rate of ocular treatment-emergent adverse events between the besifloxacin group (4.9%) and the vehicle group (6.5%). nih.gov No serious adverse events were reported in the study. nih.gov
Analysis of Adverse Event Mechanisms: The primary mechanism contributing to the safety profile of this compound is its negligible systemic exposure following topical ocular administration. unesp.br Pharmacokinetic studies have shown that maximum plasma concentrations of besifloxacin are very low (mean Cmax < 0.5 ng/mL), indicating minimal absorption into the bloodstream. nih.govtga.gov.au This low systemic availability minimizes the risk of systemic side effects commonly associated with the fluoroquinolone class of antibiotics. unesp.brdrugbank.com The adverse events that are reported are typically localized to the eye, mild in severity, transient, and often consistent with the signs and symptoms of the underlying bacterial conjunctivitis being treated. unesp.brtga.gov.au
Future Directions and Emerging Research Avenues for Besifloxacin Hydrochloride
Design and Synthesis of Novel Besifloxacin (B178879) Hydrochloride Derivatives with Enhanced Activity or Improved Resistance Profiles
The chemical scaffold of besifloxacin, characterized by its N-1 cyclopropyl (B3062369) group, C-6 fluorine, and a unique C-8 chloro substituent, provides a robust foundation for the design of new derivatives. mdpi.combesivancepro.combausch.com The distinctive combination of a 7-azepinyl ring and the C-8 chloro group is credited with its potent, balanced inhibition of both DNA gyrase and topoisomerase IV, a characteristic that is believed to delay the development of drug resistance. mdpi.comnih.gov
Research efforts are focused on modifying this structure to create analogues with even greater potency or the ability to circumvent emerging resistance mechanisms. One approach involves the synthesis of chiral key intermediates, such as (3R)-azepan-3-amine, in a cost-effective and highly pure manner, which serves as a critical building block for new besifloxacin-like molecules. bmj.com Another innovative strategy is the design of Dual Action Rational Therapeutics (DART) molecules. These are hybrid molecules engineered to engage two different mechanisms of action within a microbe, thereby reducing the probability of resistance-conferring mutations arising at both target sites simultaneously. google.com The development of such novel derivatives is a promising avenue to ensure the long-term viability of this class of antimicrobials. nih.gov
Research on Combinatorial Therapeutic Approaches Involving Besifloxacin Hydrochloride
Combining besifloxacin with other antimicrobial or non-antimicrobial agents is a key strategy to enhance its efficacy, broaden its spectrum of activity, and combat resistance. Research has shown that such combinations can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.
One area of investigation has been the interaction between besifloxacin and preservatives commonly used in ophthalmic formulations. For instance, time-kill studies have been conducted to evaluate the in vitro activity of besifloxacin in combination with benzalkonium chloride (BAK). These studies demonstrated that the addition of BAK can increase the rate of bacterial killing compared to besifloxacin alone, particularly against species like Staphylococcus epidermidis and Haemophilus influenzae. mdpi.com This enhanced bactericidal activity may help in preventing the development of resistance and treating organisms that are already resistant. mdpi.com
A particularly novel approach is the repurposing of besifloxacin for antifungal therapy, specifically in combination with established antifungal agents. A recent study explored the synergistic effect of besifloxacin with fluconazole (B54011) against Candida albicans. The combination resulted in a significant reduction of the minimum inhibitory concentration (MIC) of fluconazole and demonstrated a potent antifungal effect. prereview.orgnih.govbiorxiv.orgresearchgate.net
| Combination Agent | Target Organism | Key Finding | Reference(s) |
| Benzalkonium Chloride (BAK) | S. epidermidis, H. influenzae | Increased rate of bacterial killing compared to besifloxacin alone. | mdpi.com |
| Fluconazole | Candida albicans | Showed positive synergy, reducing the MIC of fluconazole from 2 mg/L to 0.5 mg/L. | prereview.orgnih.govbiorxiv.org |
This table is interactive and allows for sorting and filtering of data.
In a murine model of systemic candidiasis, besifloxacin alone was shown to reduce the fungal load in the kidneys by 83%. nih.govbiorxiv.org These findings suggest a promising future for besifloxacin in combination therapies, potentially addressing complex or mixed infections.
Role of this compound in Addressing Multidrug-Resistant Ocular Pathogens: Continuing Research
The rise of multidrug-resistant (MDR) bacteria is a critical challenge in ophthalmology. Besifloxacin was developed with this challenge in mind, and its unique structural features contribute to its potent activity against a broad spectrum of pathogens, including those resistant to other fluoroquinolones and antibiotic classes. bausch.comresearchgate.netdergipark.org.tr Its balanced dual-targeting of DNA gyrase and topoisomerase IV makes it inherently less susceptible to the single-step mutations that can confer resistance to older fluoroquinolones. researchgate.netnih.govdrugbank.com
Numerous in vitro studies have confirmed the potent activity of besifloxacin against clinically relevant ocular pathogens. Surveillance studies, such as the Antibiotic Resistance Monitoring in Ocular micRoorganisms (ARMOR) study, consistently demonstrate that besifloxacin has lower MIC90 values against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) compared to other fluoroquinolones. crstoday.comnih.gov
| Organism | Besifloxacin MIC90 (μg/mL) | Comparator Fluoroquinolone MIC90 (μg/mL) | Reference(s) |
| Ciprofloxacin-Resistant MRSA | 4 | >8 (for other ophthalmic fluoroquinolones) | nih.gov |
| Ciprofloxacin-Resistant MRSE | 4 | Not specified in source | nih.gov |
| S. marcescens | 1 | Not specified in source | nih.gov |
| Neisseria spp. | 0.25 | Not specified in source | nih.gov |
This table is interactive and allows for sorting and filtering of data. MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Specifically, against ciprofloxacin-resistant MRSA, the MIC90 of besifloxacin was reported as 4 μg/mL, while it was greater than 8 μg/mL for other ophthalmic fluoroquinolones. nih.gov This potent activity extends to other challenging pathogens as well. The exclusive use of besifloxacin for topical ophthalmic indications is a crucial component of antimicrobial stewardship, as it limits systemic exposure and reduces the selective pressure that can drive the emergence of resistant strains. researchgate.net Continuing research and surveillance are vital to monitor resistance trends and ensure the ongoing efficacy of besifloxacin against these evolving pathogens.
Exploration of this compound's Potential in Modulating Host-Pathogen Interactions Beyond Direct Antimicrobial Action
Studies have shown that besifloxacin can potently inhibit the production of pro-inflammatory cytokines in various cell types. In human THP-1 monocytes stimulated with lipopolysaccharide (LPS), besifloxacin significantly inhibited the production of a range of cytokines, including granulocyte colony-stimulating factor (G-CSF), interleukin-1 alpha (IL-1α), IL-1 receptor antagonist (IL-1ra), and IL-6, with a potency comparable or superior to moxifloxacin (B1663623). nih.govoup.com
| Cytokine | Effect of Besifloxacin | Cell Type | Stimulant | Reference(s) |
| IL-1α | Significant inhibition at 0.1 mg/L | Human THP-1 Monocytes | LPS | nih.govoup.com |
| G-CSF, IL-1ra, IL-6 | Significant inhibition at 1 mg/L | Human THP-1 Monocytes | LPS | nih.govoup.com |
| GM-CSF, IL-1β, IL-8, IP-10, MCP-1, MIP-1α | Significant inhibition at 30 mg/L | Human THP-1 Monocytes | LPS | nih.govoup.com |
| TGF-α, TNF-α | Better potency compared to moxifloxacin | Primary Human Corneal Epithelial Cells | IL-1β | arvojournals.org |
This table is interactive and allows for sorting and filtering of data.
Similar effects were observed in primary human corneal epithelial cells, where besifloxacin inhibited the production of cytokines like transforming growth factor-alpha (TGF-α) and tumor necrosis factor-alpha (TNF-α). arvojournals.org The mechanism behind this anti-inflammatory action appears to involve the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation, a key signaling pathway in the inflammatory response. arvojournals.org This modulation of the host's immune response represents a significant area of ongoing research, as it could lead to therapeutic strategies that not only eliminate the pathogen but also control the damaging inflammation associated with infection. google.comnih.gov
Application of Advanced Computational Methods, Artificial Intelligence, and Machine Learning in this compound Research
The integration of advanced computational tools, including artificial intelligence (AI) and machine learning (ML), is set to revolutionize pharmaceutical research and development, and besifloxacin is no exception. These technologies offer powerful new ways to predict drug activity, understand resistance mechanisms, and optimize therapeutic strategies.
Computational chemogenomics has already been used to screen existing drugs for new therapeutic applications, a process known as drug repositioning. In one such study, besifloxacin was identified as having potential antiplasmodial activity through this computational approach. asm.org Furthermore, Ocular Physiologically Based Pharmacokinetic (O-PBPK) models are being developed to simulate and predict the concentration of besifloxacin in various ocular tissues. mdpi.com These models can help in understanding drug distribution and can be instrumental in the development of new, more effective ophthalmic formulations, such as nanoemulsions. researchgate.netnih.gov
In the broader field of antimicrobial resistance, ML algorithms are being developed to predict antibiotic susceptibility based on genomic data or clinical information. nih.govmdpi.complos.org These models can analyze vast datasets to identify patterns that may not be apparent through traditional analysis, potentially enabling clinicians to make more informed decisions about empirical antibiotic therapy. nih.govresearchgate.net While much of this research is currently focused on fluoroquinolones as a class, the application of these AI and ML techniques specifically to besifloxacin holds great promise for predicting resistance patterns, designing novel derivatives, and personalizing treatment for ocular infections.
Q & A
Q. What are the key physicochemical properties of besifloxacin hydrochloride, and how are they experimentally validated?
- Methodological Answer : Physicochemical characterization includes determining molecular weight (430.3 g/mol via mass spectrometry), solubility (insoluble in water, 2 mg/mL in DMSO), and pKa values (carboxylic acid: ~5.45; amine: ~9.84) using potentiometric titration or computational modeling. Melting points (>210°C) are measured via differential scanning calorimetry (DSC). LogP (~0.7) is assessed via shake-flask or HPLC-based methods .
Q. How can HPLC be optimized for quantifying this compound in ophthalmic formulations?
- Methodological Answer : A validated HPLC method uses a C18 column with mobile phase combinations like acetonitrile:methanol:phosphate buffer (pH 3.0) at 1.0 mL/min. Detection at 297 nm ensures specificity. System suitability parameters (theoretical plates >2000, tailing factor <2) are evaluated per ICH guidelines. Example: A QbD-driven approach optimizes factors like buffer pH and flow rate via orthogonal experimental design .
Q. What pharmacokinetic parameters are critical for evaluating this compound's ocular bioavailability?
- Methodological Answer : Key parameters include Cmax (0.37 ng/mL in plasma after single-dose administration), Tmax (~3.4 hours), and corneal tissue concentration (610 μg/g). These are measured using LC-MS/MS in tear fluid or plasma samples from clinical trials. In vitro permeability assays (e.g., Franz diffusion cells) model transcorneal flux .
Q. How is the stability of this compound in ophthalmic suspensions assessed?
- Methodological Answer : Stability-indicating methods test degradation under stress conditions (heat, light, pH extremes). For example, forced degradation studies at 40°C/75% RH for 6 months, followed by HPLC analysis, quantify impurities like desfluoro-besifloxacin. Acceptance criteria: ≤2% total impurities per ICH Q3B .
Advanced Research Questions
Q. What advanced structural elucidation techniques confirm this compound's stereochemistry and crystalline form?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals the triclinic P1 space group with hydrogen bonding networks (N–H⋯Cl, O–H⋯O). Synchrotron powder diffraction combined with DFT refines lattice parameters (e.g., a = 5.366 Å, γ = 96.11°). NMR (2D HSQC, NOESY) confirms the absolute configuration at the C10 chiral center .
Q. How can researchers design experiments to investigate besifloxacin's resistance mechanisms in Gram-positive bacteria?
- Methodological Answer :
- Step 1 : Induce resistance in S. aureus via serial passage with sub-inhibitory concentrations.
- Step 2 : Perform whole-genome sequencing to identify mutations in gyrA (DNA gyrase) or norA (efflux pump).
- Step 3 : Validate using MIC assays with/without efflux inhibitors (e.g., reserpine).
- Step 4 : Molecular docking studies (e.g., AutoDock Vina) model besifloxacin’s binding to mutated GyrA .
Q. What in vitro models assess this compound's off-target toxicity, such as hERG channel inhibition?
- Methodological Answer : HEK-293 cells expressing hERG channels are exposed to besifloxacin (0–100 μM). Patch-clamp electrophysiology measures IKr tail currents. IC50 is calculated from dose-response curves. A 13% inhibition at 100 μM suggests low cardiac risk, aligning with FDA safety thresholds .
Q. How do formulation excipients (e.g., benzalkonium chloride) interact with this compound in ocular drug delivery?
- Methodological Answer :
- Method 1 : HPLC with ion-pair chromatography (e.g., 0.1% heptanesulfonic acid) separates besifloxacin from benzalkonium chloride.
- Method 2 : Isothermal titration calorimetry (ITC) quantifies binding affinity between besifloxacin and preservatives.
- Outcome : Benzalkonium chloride may enhance corneal penetration but requires stability testing to avoid precipitation .
Q. What computational strategies predict this compound's binding affinity to bacterial topoisomerases?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model besifloxacin’s interaction with S. pneumoniae DNA gyrase. Free energy perturbation (FEP) calculates ΔGbinding. Key residues (e.g., Ser81, Asp83) are identified via per-residue energy decomposition .
Data Contradictions & Resolution
- Solubility Discrepancy : reports water insolubility, while cites 11 mg/mL in DMSO. Resolution : Solubility is solvent-dependent; DMSO’s polarity index (7.2) enhances dissolution compared to water .
- pKa Variability : Predicted (5.64–9.67) vs. calculated (5.45–9.84) values. Resolution : Experimental validation via capillary electrophoresis under varying pH conditions reconciles computational and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
